2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- involves the esterification of 2,5-pyrrolidinedione with 2-(acetyloxy)benzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 2-(acetyloxy)benzoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,5-Pyrrolidinedione and 2-(acetyloxy)benzoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of sunscreens and other personal care products due to its UV-absorbing properties.
Mechanism of Action
The mechanism by which 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from UV-induced damage. The molecular targets include DNA and other cellular components that are susceptible to UV damage.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione: A simpler analog without the acetyloxybenzoyl group.
N-Hydroxysuccinimide: A related compound used in peptide synthesis.
Succinimide: Another related compound with similar structural features.
Uniqueness
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- is unique due to its specific UV-absorbing properties, making it particularly valuable in sunscreen formulations. Its structure allows it to effectively absorb and dissipate UV radiation, providing superior protection compared to some other similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-8(15)19-10-5-3-2-4-9(10)13(18)20-14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLOWSQZBNSVQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413236 | |
Record name | 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84388-73-8 | |
Record name | 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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